Dhurrin [(S)-4-Hydroxymandelnitrile-β-D-glucopyranoside] [] is a cyanogenic glucoside [, , , , , , , , , ] primarily found in plants of the Sorghum genus [, , , , , , , , , , , ], particularly Sorghum bicolor (L.) Moench [, , , , , , , , , , , , , ]. It is the most abundant cyanogenic glucoside in sorghum [, ], where it constitutes a major component of the plant's defense system [, , ]. Dhurrin functions as a deterrent against herbivores [, , , ] and pathogens [] by releasing toxic hydrogen cyanide (HCN) [, , , , , , , , , , , , ] upon tissue disruption caused by chewing or crushing [, , , ].
Beyond its role in defense, dhurrin has been implicated in other important plant processes including nitrogen transport and storage [, , ], stress mitigation [, ], and potentially even plant growth and development []. The concentration of dhurrin varies greatly between sorghum varieties and is influenced by factors such as plant age, tissue type, environmental conditions, and genetic factors [, , , , , , ].
Dhurrin is predominantly synthesized in the tissues of Sorghum bicolor, particularly in the developing grains, leaves, and other aerial parts. The biosynthesis of dhurrin is regulated by various environmental factors, including nitrogen availability, which influences the expression of genes involved in its metabolic pathway .
Chemically, dhurrin is classified as a cyanogenic glycoside. It is composed of a glucose moiety linked to the aglycone p-hydroxymandelonitrile. This classification places dhurrin among other similar compounds that can release toxic cyanide when enzymatically hydrolyzed.
The biosynthesis of dhurrin involves a series of enzymatic reactions catalyzed by specific enzymes. The key steps include:
The biosynthetic pathway has been successfully transferred to other organisms, such as Arabidopsis thaliana and yeast (Saccharomyces cerevisiae), demonstrating the pathway's functionality outside its native plant system . This reconstitution allows for further studies on dhurrin production and its potential applications in synthetic biology.
Dhurrin is characterized by its molecular formula . The structure consists of a glucose unit linked to a cyanogenic aglycone (p-hydroxymandelonitrile), which features a nitrile group that can release hydrogen cyanide under certain conditions.
Dhurrin undergoes hydrolysis catalyzed by the enzyme dhurrinase, leading to the release of hydrogen cyanide and p-hydroxymandelonitrile. This reaction occurs primarily in response to herbivore attack or tissue damage, serving as a defense mechanism for the plant .
The reaction can be summarized as follows:
This process highlights the dual nature of dhurrin as both a protective compound for the plant and a potential toxin for herbivores.
The mechanism through which dhurrin acts involves its conversion into hydrogen cyanide upon tissue disruption. This release deters herbivory by posing a toxic threat to potential predators. Additionally, dhurrin's biosynthesis is tightly regulated at the transcriptional level, allowing plants to modulate its production based on environmental cues .
Research indicates that the expression levels of biosynthetic genes correlate with environmental factors such as nitrogen availability and developmental stages in sorghum plants .
Relevant analyses demonstrate that while dhurrin accumulates during early grain development, it diminishes significantly as grains mature, indicating a complex regulatory mechanism governing its levels within the plant .
Dhurrin has significant implications in various fields:
Cyanogenic glucosides (CNglcs) are specialized nitrogen-containing plant metabolites characterized by their ability to release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, termed cyanogenesis, occurs when plant tissues are disrupted by herbivores or pathogens, facilitating the mixing of compartmentalized CNglcs with specific β-glucosidase enzymes. Chemically, CNglcs consist of an α-hydroxynitrile aglycone moiety β-linked to a glucose unit, with over 100 structurally distinct forms identified across more than 2,650 plant species from 130 families [1] [4]. These compounds serve as phytoanticipins—preformed defensive compounds that provide immediate protection against biotic threats [1] [5].
The ecological functions of CNglcs extend beyond simple herbivore deterrence. While HCN release effectively deters generalist insects and mammals, some specialized herbivores have evolved resistance mechanisms, including alkaline guts that prevent cyanogenesis or efficient cyanide detoxification pathways [4]. CNglcs also exhibit antifungal properties; their hydrolysis products can inhibit fungal growth or interfere with microbial virulence factors [1]. Additionally, emerging evidence suggests roles in nitrogen storage and transport, particularly in nitrogen-limited environments, and as osmoprotectants during drought stress [1] [8]. The distribution of CNglcs across plant lineages indicates multiple evolutionary origins, with convergent evolution resulting in similar biochemical pathways in distantly related species [7].
Table 1: Key Cyanogenic Glucosides in Agricultural Plants
Compound | Plant Source | Amino Acid Precursor | Tissue Localization | Ecological Function |
---|---|---|---|---|
Dhurrin | Sorghum bicolor | Tyrosine | Epidermis, cortex, vascular tissues | Herbivore deterrence, nitrogen storage |
Linamarin | Cassava (Manihot esculenta) | Valine | Roots, leaves | Defense against herbivores |
Amygdalin | Almond (Prunus dulcis) | Phenylalanine | Seeds (cotyledons) | Seed defense |
Lotaustralin | White Clover (Trifolium repens) | Isoleucine | Leaves | Anti-herbivory |
Dhurrin ((S)-p-hydroxymandelonitrile-β-D-glucopyranoside), the primary CNglc in Sorghum bicolor, has emerged as a paradigmatic system for studying cyanogenic glycoside biochemistry due to several distinctive features. The complete biosynthetic pathway was the first among CNglcs to be fully elucidated at the molecular level, with all three biosynthetic enzymes characterized: CYP79A1 (tyrosine N-monooxygenase), CYP71E1 (oxime metabolizing cytochrome P450), and UGT85B1 (UDP-glucosyltransferase) [5] [7]. These enzymes form a metabolic channel (metabolon) on the endoplasmic reticulum membrane, enabling efficient substrate transfer and minimizing exposure of reactive intermediates [5].
The genomic organization of dhurrin biosynthesis genes is exceptionally advantageous for research. The core biosynthetic genes CYP79A1, CYP71E1, and UGT85B1, along with the transporter gene SbMATE2 and a glutathione S-transferase (SbGST1), are co-located within a 25-kb biosynthetic gene cluster on chromosome 1 [7]. This compact arrangement facilitates coordinated gene expression and simplifies genetic manipulation. Transcriptomic analyses reveal that these genes exhibit tight co-expression patterns, particularly in young vegetative tissues and under stress conditions [5] [7].
Furthermore, sorghum offers experimental tractability with established protocols for in planta studies and successful heterologous production of dhurrin in model systems. Notably, the complete dhurrin pathway was reconstructed in Saccharomyces cerevisiae in 2019, achieving titers exceeding 80 mg/L through precursor engineering (tyrosine overproduction) [2]. This microbial production system provides a simplified platform for enzyme characterization and pathway optimization, free from plant-specific metabolic interference [2].
The scientific investigation of dhurrin spans over a century, beginning with toxicological observations in livestock. Early 20th-century reports documented acute cyanide poisoning in cattle grazing on young sorghum shoots, termed "prussic acid poisoning" [4] [10]. Maxwell's 1903 study systematically linked these poisoning events to HCN release from plant tissues, though the chemical identity of the precursor remained unknown [10].
The isolation and structural elucidation of dhurrin culminated in the 1960s through chromatographic and spectroscopic techniques. Akazawa and colleagues achieved the first purification from sorghum seedlings, determining its molecular structure as p-hydroxymandelonitrile glucoside [10]. Subsequent subcellular localization studies in the 1970s-1980s demonstrated dhurrin's vacuolar sequestration. Seminal work by Saunders and Conn (1977) using radiolabeled tyrosine and autoradiography localized dhurrin to vacuoles, later confirmed by direct biochemical analysis of isolated vacuoles showing equivalent dhurrin concentrations in protoplasts and intact vacuoles [9].
The biosynthetic pathway was progressively unraveled through isotopic labeling and enzyme purification. By the late 1970s, Møller and Conn established that dhurrin derived from L-tyrosine and involved two membrane-bound cytochrome P450 enzymes and a soluble UDPG-glucosyltransferase [10]. The rate-limiting role of CYP79A1 was demonstrated through precursor-feeding experiments and differential inhibitor studies [10]. Molecular cloning of the biosynthetic genes in the 1990s (CYP79A1 in 1995, CYP71E1 in 1998, UGT85B1 in 1999) marked the transition to molecular genetic investigations [5].
Recent research has shifted toward systems biology approaches, including:
Table 2: Key Genes in Dhurrin Metabolism and Their Functions
Gene | Encoded Enzyme/Protein | Function | Subcellular Localization |
---|---|---|---|
CYP79A1 | Cytochrome P450 | Tyrosine → (E/Z)-p-hydroxyphenylacetaldoxime | Endoplasmic reticulum |
CYP71E1 | Cytochrome P450 | Oxime → p-hydroxymandelonitrile | Endoplasmic reticulum |
UGT85B1 | UDP-glucosyltransferase | Glucosylation of p-hydroxymandelonitrile | Cytosol |
SbMATE2 | MATE transporter | Vacuolar transport of dhurrin | Tonoplast |
DHR1/2 | β-glucosidases | Dhurrin hydrolysis (bioactivation) | Vacuole/apoplast |
GSTL1 | Glutathione transferase | Non-toxic turnover pathway | Cytosol |
NIT4A/B2 | Nitrilase complex | Conversion of p-hydroxyphenylacetonitrile to p-hydroxyphenylacetic acid | Cytosol |
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